molecular formula C13H14N2O2 B2376346 5-Phenyl-4-prop-2-enoylpiperazin-2-one CAS No. 2361658-03-7

5-Phenyl-4-prop-2-enoylpiperazin-2-one

Cat. No.: B2376346
CAS No.: 2361658-03-7
M. Wt: 230.267
InChI Key: ZVFYLKIUJMEMNF-UHFFFAOYSA-N
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Description

5-Phenyl-4-prop-2-enoylpiperazin-2-one is a piperazinone derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms and a ketone group (piperazin-2-one core). The compound is substituted at the 4-position with a propenoyl (acryloyl) group and at the 5-position with a phenyl group.

Properties

IUPAC Name

5-phenyl-4-prop-2-enoylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-13(17)15-9-12(16)14-8-11(15)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFYLKIUJMEMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(=O)NCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-4-prop-2-enoylpiperazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-phenylpiperazine with acryloyl chloride under basic conditions. The reaction is carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-4-prop-2-enoylpiperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Phenyl-4-prop-2-enoylpiperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Phenyl-4-prop-2-enoylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are relevant for comparative analysis:

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0) : A piperazine derivative with an Fmoc-protected amine and an acetic acid side chain.

5-Phenylpiperazin-2-one: A base piperazinone structure lacking the acryloyl group.

4-Acryloylpiperazin-2-one : A derivative without the phenyl substitution.

Substituent Effects on Properties

Property 5-Phenyl-4-prop-2-enoylpiperazin-2-one 2-[4-(Fmoc)piperazin-1-yl]acetic acid 5-Phenylpiperazin-2-one
Core Structure Piperazinone Piperazine Piperazinone
Key Substituents Phenyl (C5), acryloyl (C4) Fmoc (C4), acetic acid (side chain) Phenyl (C5)
Hydrogen Bonding Acryloyl carbonyl, piperazinone N–H Carboxylic acid, Fmoc carbonyl Piperazinone N–H
Reactivity Michael acceptor (acryloyl) Fmoc deprotection, carboxylate reactions Limited conjugation
Lipophilicity (Predicted) Moderate (phenyl + polar acryloyl) High (Fmoc’s aromaticity) Low (polar piperazinone)
  • Tools like SHELX are critical for resolving such structural details, though crystallographic data for the target compound is absent in the evidence.
  • Electronic Effects: Density functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional or Lee-Yang-Parr correlation ) could predict electron distribution differences. The acryloyl group’s electron-withdrawing nature may polarize the piperazinone ring, enhancing electrophilicity at the β-carbon for Michael additions.

Reactivity and Functionalization

  • The acryloyl group distinguishes this compound from analogs like 5-Phenylpiperazin-2-one, enabling conjugation with nucleophiles (e.g., thiols or amines). In contrast, the Fmoc derivative is tailored for peptide synthesis, where the Fmoc group is cleaved under basic conditions.
  • Computational modeling (using methods from ) could quantify activation barriers for reactions at the acryloyl site, aiding synthetic optimization.

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